Digoxigenin monodigitoxoside

Vue d'ensemble

Description

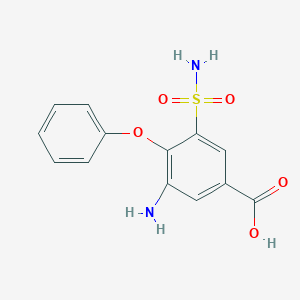

Digoxigenin monodigitoxoside is a Na+/K±ATPase inhibitor and a cardiac glycoside metabolite of digoxin . It has a binding affinity of 0.829 and an inhibitory potency of 1.07 relative to [3H]ouabain in a competitive binding assay using purified lamb Na+/K±ATPase and for its ATPase activity .

Synthesis Analysis

The synthesis of Digoxigenin monodigitoxoside has been studied in the context of its potential as a drug candidate for the treatment of type-II diabetes . The compound has shown the best docking result among five compounds studied, indicating potential for further exploration .Molecular Structure Analysis

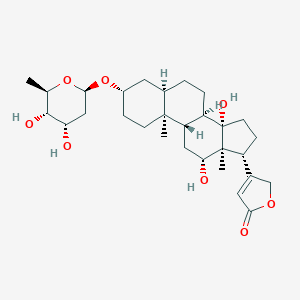

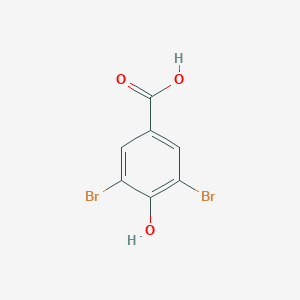

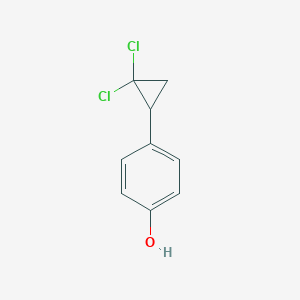

The molecular formula of Digoxigenin monodigitoxoside is C29H44O8 . The compound belongs to the class of organic compounds known as cardenolides and derivatives, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .Applications De Recherche Scientifique

Cardioactivity and Therapeutic Range

Digoxigenin monodigitoxoside has been studied for its inotropic effects and therapeutic ranges in comparison to other cardiac glycosides. It displayed a significant increase in cardioactivity and possessed the largest therapeutic range among its counterparts, suggesting its potential utility in cardiac treatments (Böttcher, Fischer, & Proppe, 1975).

Metabolism and Bioactivity

Research on the metabolism of digoxin, a closely related compound, highlights the significant metabolic conversion of digoxigenin monodigitoxoside to polar compounds, mainly glucuronides. This indicates its metabolic significance in the context of digoxin biotransformation (Lacarelle et al., 1991).

Pharmacokinetics

Studies also focus on the pharmacokinetics of digoxigenin monodigitoxoside, such as its protein binding characteristics, indicating its concentration-independent binding properties (Hinderling, 1977).

Stability in Aqueous Solutions

The stability of digoxigenin monodigitoxoside in aqueous solutions has been investigated, particularly its hydrolysis rate as influenced by environmental factors like pH, providing insights into its chemical stability and potential for formulation (Sternson & Shaffer, 1978).

Subcellular Distribution

Research on its subcellular distribution, especially in the context of cardiac glycoside metabolism, provides insights into its cellular interactions and mechanistic pathways (Stephen, Dutta, & Marks, 2004).

Effect on Acid Hydrolysis

The influence of digoxigenin monodigitoxoside on the acid hydrolysis of digoxin was examined, revealing its role in modifying digoxin's hydrolysis and potentially its bioavailability (Sonobe et al., 1980).

Mécanisme D'action

Target of Action

Digoxigenin monodigitoxoside, a derivative of digoxin , primarily targets the sodium/potassium ATPase pump in myocardial cells . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction and nerve impulse transmission .

Mode of Action

The compound interacts with its target by inhibiting the sodium/potassium ATPase pump . This inhibition results in a transient increase of intracellular sodium, which promotes calcium influx via the sodium-calcium exchange pump, leading to increased contractility .

Biochemical Pathways

The inhibition of the sodium/potassium ATPase pump affects the electrochemical gradient across the cell membrane . This disruption can lead to downstream effects such as increased intracellular calcium levels, which can enhance muscle contractility .

Pharmacokinetics

It’s known that the compound is extensively converted to polar compounds, mainly glucuronides . The bioavailability of the compound may be influenced by individual intra-gastric pH and variability in the level of the hepatic UDPGT specific for digitalis compounds conjugation .

Result of Action

The molecular effect of Digoxigenin monodigitoxoside’s action is the increased intracellular calcium levels, which enhances muscle contractility . On a cellular level, this can lead to stronger heart contractions, which can be beneficial in conditions like heart failure .

Action Environment

Environmental factors such as the individual’s intra-gastric pH can influence the action of Digoxigenin monodigitoxoside . A more acidic pH can promote the cleavage of sugars leading to the formation of Digoxigenin monodigitoxoside from digoxin . Additionally, variability in the level of the hepatic UDPGT specific for digitalis compounds conjugation can also influence the compound’s action .

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309084 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5352-63-6 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-mono(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)